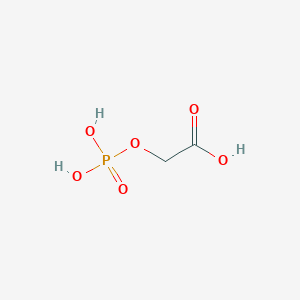

2-Phosphoglycolic Acid

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El ácido fosfoglicólico se puede sintetizar mediante varios métodos. Un enfoque común implica la fosforilación del ácido glicólico utilizando agentes fosforilantes como oxicloruro de fósforo (POCl3) o pentacloruro de fósforo (PCl5) en condiciones controladas . La reacción generalmente requiere condiciones anhidras y un solvente adecuado como piridina o trietilamina para facilitar la reacción.

Métodos de Producción Industrial

La producción industrial de ácido fosfoglicólico a menudo implica la conversión enzimática de glicolato a fosfoglicolato utilizando enzimas específicas como la oxidasa de glicolato y la fosfoglicolato fosfatasa . Este método es ventajoso debido a su especificidad y eficiencia en la producción de ácido fosfoglicólico de alta pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido fosfoglicólico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ácido fosfoglicólico se puede oxidar para producir glioxilato y fosfato.

Hidrólisis: Se puede hidrolizar para producir ácido glicólico y fosfato inorgánico.

Sustitución: El grupo fosfato en el ácido fosfoglicólico se puede sustituir con otros grupos funcionales en condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).

Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis del ácido fosfoglicólico.

Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.

Productos Principales

Oxidación: Glioxilato y fosfato.

Hidrólisis: Ácido glicólico y fosfato inorgánico.

Sustitución: Varios derivados del ácido glicólico sustituidos.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

Metabolic Studies:

2-PG plays a crucial role in understanding metabolic pathways, particularly in plants. It is a by-product of the Calvin cycle and is involved in photorespiration, where it can influence the efficiency of photosynthesis. Research has shown that 2-PG accumulates under certain conditions, which can lead to insights into plant stress responses and adaptations to environmental changes .

Enzyme Interactions:

The compound is also significant in enzymatic studies. For example, the enzyme 2-phosphoglycolate phosphatase (PGPase) in Escherichia coli is responsible for hydrolyzing 2-PG to glycolate, which is then utilized in various metabolic processes. Studies have demonstrated that PGPase is essential for DNA repair mechanisms and metabolic regulation under oxidative stress .

Case Study:

A study published in the journal Molecular Microbiology highlighted the role of PGPase in E. coli, demonstrating its high specificity for 2-PG and its critical function in cellular metabolism during DNA repair processes .

Synthetic Chemistry Applications

Reagent in Organic Synthesis:

In synthetic organic chemistry, 2-PG serves as a valuable reagent. It is used to synthesize various chemical derivatives and intermediates due to its reactive phosphate group. Researchers utilize it to explore new pathways for synthesizing complex molecules .

Case Study:

Research has successfully employed 2-PG as a starting material for the synthesis of phosphoglycolohydroxamic acids, which are known inhibitors of several enzymes involved in metabolic pathways . This highlights its utility not only as a substrate but also as a tool for developing pharmaceutical agents.

Medicinal Chemistry Applications

Investigating Metabolic Disorders:

2-PG has been investigated for its potential role in metabolic disorders. Its accumulation can indicate disruptions in normal metabolic pathways, making it a target for studying conditions such as diabetes and cancer .

Drug Development:

The compound’s interaction with various enzymes makes it an interesting candidate for drug development. For instance, studies exploring the binding affinities of phosphorylated inhibitors to triosephosphate isomerase have revealed important thermodynamic properties that could inform drug design strategies .

Industrial Applications

Biodegradable Polymers:

In industry, 2-PG is being explored for its potential use in producing biodegradable polymers. Its phosphate group can enhance the properties of polymer materials, making them more environmentally friendly .

Data Table: Applications of this compound

Mecanismo De Acción

El mecanismo de acción del ácido fosfoglicólico gira en torno a su interacción con las enzimas asociadas a la vía glucolítica. Actuando como sustrato, se une a estas enzimas, facilitando la conversión del ácido fosfoglicólico en varios metabolitos, incluidos el fosfoenolpiruvato y el piruvato . Esta interacción es crucial para la regulación de los procesos metabólicos y la producción de energía en las células .

Comparación Con Compuestos Similares

El ácido fosfoglicólico se puede comparar con otros compuestos similares, como:

Ácido Glicólico: El compuesto padre del ácido fosfoglicólico, que carece del grupo fosfato.

Fosfoenolpiruvato: Otro compuesto fosforilado involucrado en la vía glucolítica.

Ácido Glicérico: Un compuesto estructuralmente similar con un grupo hidroxilo en lugar de un grupo fosfato.

El ácido fosfoglicólico es único debido a su papel específico en la fotorrespiración y su participación en las vías glucolítica y glioxilato .

Actividad Biológica

2-Phosphoglycolic acid (2-PG) is a significant metabolite in various biological processes, primarily associated with the metabolism of glycolate and the repair of DNA. Its biological activity has been extensively studied in different organisms, revealing its roles in enzymatic reactions, cellular metabolism, and potential implications in disease mechanisms.

Overview of this compound

This compound is a two-carbon compound that arises as an intermediate during various metabolic pathways, particularly in plants and bacteria. It is produced during the photorespiration process, where ribulose-1,5-bisphosphate (RuBP) reacts with oxygen instead of carbon dioxide, leading to the formation of glycolate and subsequently 2-PG.

Enzymatic Role

Enzyme Characterization:

The enzyme 2-phosphoglycolate phosphatase (PGPase) plays a critical role in the metabolism of 2-PG. This enzyme catalyzes the dephosphorylation of 2-PG to glycolate, which can then enter broader metabolic pathways. Research has shown that PGPase from Escherichia coli exhibits high specificity for 2-PG and operates efficiently even at low concentrations of substrate .

Kinetic Parameters:

The kinetic parameters for PGPase have been determined using various substrate concentrations. For instance, the Michaelis-Menten constant () and maximum velocity () were established through enzyme assays, revealing insights into the enzyme's efficiency under different conditions .

Biological Implications

DNA Repair Mechanism:

Recent studies indicate that 2-PG is implicated in DNA repair processes. Specifically, it is formed as a by-product during the repair of DNA strand breaks caused by oxidative stress agents like bleomycin. The presence of 2-PG in cells may serve as an indicator of DNA damage and the subsequent repair mechanisms activated in response to such damage .

Metabolic Regulation:

Low concentrations of 2-PG have been shown to stimulate the activity of 2,3-diphosphoglycerate (DPG) phosphatase. This interaction is significant because DPG modulates hemoglobin's affinity for oxygen, suggesting that 2-PG could influence oxygen transport in erythrocytes . The regulation of 2-PG levels through PGPase activity is crucial for maintaining metabolic homeostasis.

Quantification Methods

Quantifying 2-PG levels in biological samples has been facilitated by advanced techniques such as gas chromatography-mass spectrometry (GC-MS). These methods allow for sensitive detection and quantification of 2-PG and related metabolites, providing insights into their physiological roles and potential biomarkers for cellular stress or damage .

Case Studies and Research Findings

- Study on E. coli PGPase:

- Impact on Hemoglobin Function:

- DNA Damage Studies:

Summary Table

| Aspect | Details |

|---|---|

| Chemical Structure | C₂H₃O₇P (Molecular Formula) |

| Key Enzyme | 2-Phosphoglycolate Phosphatase (PGPase) |

| Role in Metabolism | Converts 2-PG to glycolate; involved in photorespiration |

| Biological Significance | Indicator of DNA damage; modulates hemoglobin function via DPG |

| Quantification Techniques | GC-MS methods for sensitive detection |

Propiedades

IUPAC Name |

2-phosphonooxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O6P/c3-2(4)1-8-9(5,6)7/h1H2,(H,3,4)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCFNMCAHFUBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157064 | |

| Record name | Phosphoglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphoglycolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13147-57-4 | |

| Record name | Phosphoglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13147-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phosphoglycolic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phosphonooxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8593JOP13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphoglycolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.